Ketobemidone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ketobemidone-d3 is a deuterated form of ketobemidone, a powerful synthetic opioid analgesic. It is used primarily in scientific research as a stable isotope-labeled compound. Ketobemidone itself is known for its effectiveness in treating severe pain, comparable to morphine, and possesses some NMDA-antagonist properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketobemidone-d3 involves the incorporation of deuterium atoms into the ketobemidone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ketobemidone involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated reagents and solvents would be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ketobemidone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Ketobemidone can be oxidized to form norketobemidone, which retains some of the analgesic properties.

Reduction: Reduction reactions can modify the ketone group to an alcohol.

Substitution: Various substitution reactions can occur on the aromatic ring or the piperidine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions

Major Products

Oxidation: Norketobemidone

Reduction: Alcohol derivatives of ketobemidone

Substitution: Halogenated ketobemidone derivatives

Scientific Research Applications

Ketobemidone-d3 is used extensively in scientific research due to its stable isotope labeling. Applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Studied for its interactions with opioid receptors and its metabolic pathways.

Medicine: Research on its analgesic properties and potential use in pain management.

Industry: Utilized in the development of new analgesic drugs and in quality control processes

Mechanism of Action

Ketobemidone-d3 exerts its effects primarily through its action on opioid receptors. It acts as an agonist at the mu, kappa, and delta opioid receptors, leading to analgesic effects. Additionally, it has NMDA-antagonist properties, which contribute to its effectiveness in treating certain types of pain that do not respond well to other opioids .

Comparison with Similar Compounds

Similar Compounds

Morphine: Another powerful opioid analgesic with similar pain-relieving properties.

Methadone: Used for pain management and in the treatment of opioid dependence.

Fentanyl: A highly potent synthetic opioid used for severe pain management.

Uniqueness

Ketobemidone-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various scientific studies .

Biological Activity

Ketobemidone-d3 is a deuterated analog of ketobemidone, a potent opioid analgesic known for its efficacy in pain management. The biological activity of this compound is explored through its pharmacological properties, receptor interactions, pharmacokinetics, and potential therapeutic applications.

Overview of Ketobemidone

Ketobemidone is classified as a powerful opioid analgesic that exhibits both mu-opioid receptor agonist activity and NMDA receptor antagonist properties. This dual action makes it particularly useful in treating pain that does not respond well to conventional opioids. Its analgesic potency is often compared to morphine, with a commonly cited ratio of 25 mg of ketobemidone hydrobromide equating to 60 mg of morphine .

Pharmacological Properties

Mechanism of Action:

- Opioid Receptor Agonism: this compound primarily acts on the mu-opioid receptors (MOP), which are responsible for mediating analgesia and euphoria. It also interacts with kappa (KOP) and delta (DOP) opioid receptors, contributing to its overall analgesic profile .

- NMDA Antagonism: The NMDA receptor antagonistic properties help in preventing central sensitization, which can occur in chronic pain conditions .

Pharmacokinetics:

- Absorption: The oral bioavailability of ketobemidone is approximately 34%, while rectal administration shows a higher bioavailability of about 44% .

- Half-life: The plasma half-life is reported to be around 2.42 hours, with an elimination half-life of approximately 3.27 hours .

- Metabolism: this compound undergoes extensive metabolism through conjugation and N-desmethylation, resulting in 13-24% being excreted unchanged after intravenous administration .

Case Studies and Research Findings

-

Efficacy in Pain Management:

A study highlighted the effectiveness of ketobemidone in treating patients with severe pain who were unresponsive to other opioids. The results indicated significant pain relief, with patients reporting improved quality of life . -

Comparison with Other Opioids:

In comparative studies, ketobemidone demonstrated superior analgesic effects compared to traditional opioids like morphine and tramadol, particularly in cases involving neuropathic pain . -

Safety and Tolerability:

Research has shown that while ketobemidone has a favorable safety profile, it still poses risks for dependency and side effects typical of opioid use, such as sedation and constipation. Monitoring is essential during treatment .

Data Table: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Class | Opioid Analgesic |

| Mu-Opioid Receptor Activity | Agonist |

| Kappa-Opioid Receptor Activity | Agonist |

| Delta-Opioid Receptor Activity | Agonist |

| NMDA Receptor Activity | Antagonist |

| Oral Bioavailability | 34% |

| Rectal Bioavailability | 44% |

| Plasma Half-life | 2.42 hours |

| Elimination Half-life | 3.27 hours |

| Metabolism | Conjugation, N-desmethylation |

| Excretion (unchanged) | 13-24% |

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

250.35 g/mol |

IUPAC Name |

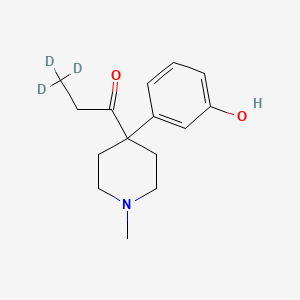

3,3,3-trideuterio-1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one |

InChI |

InChI=1S/C15H21NO2/c1-3-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12/h4-6,11,17H,3,7-10H2,1-2H3/i1D3 |

InChI Key |

ALFGKMXHOUSVAD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.